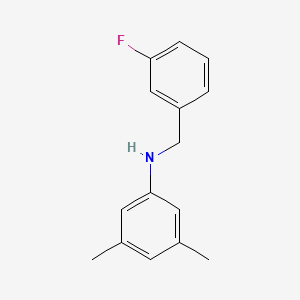

N-(3-Fluorobenzyl)-3,5-dimethylaniline

描述

N-(3-Fluorobenzyl)-3,5-dimethylaniline (CAS: 1019591-65-1) is a fluorinated aromatic amine derivative characterized by a 3,5-dimethylaniline moiety linked to a 3-fluorobenzyl group. This compound is part of a broader class of substituted anilines, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science. Its structural features—fluorine substitution and dimethyl groups—impart distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

属性

IUPAC Name |

N-[(3-fluorophenyl)methyl]-3,5-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-11-6-12(2)8-15(7-11)17-10-13-4-3-5-14(16)9-13/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUMEUUGVWDLPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorobenzyl)-3,5-dimethylaniline typically involves the reaction of 3-fluorobenzyl chloride with 3,5-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.

化学反应分析

Types of Reactions

N-(3-Fluorobenzyl)-3,5-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that N-(3-fluorobenzyl)-3,5-dimethylaniline derivatives exhibit significant antimicrobial activity. For instance, compounds derived from this structure have been shown to possess antifungal properties against several pathogenic fungi such as Candida and Aspergillus species. These compounds are part of a broader class of phenylamidine derivatives that have been developed for crop protection due to their effectiveness against microbial pathogens .

Anti-leishmanial Activity

A study highlighted the potential of fluoro analogs, including those related to this compound, in treating leishmaniasis. The research focused on synthesizing derivatives that demonstrated strong inhibitory effects on Leishmania donovani promastigotes. The findings suggest that these compounds could serve as promising scaffolds for developing new anti-leishmanial therapies .

Antimalarial Activity

Another area of interest is the antimalarial activity of compounds based on the this compound structure. Virtual screening and molecular docking studies have identified several derivatives with potent activity against Plasmodium falciparum, indicating their potential as novel antimalarial agents .

Agricultural Applications

Crop Protection Agents

this compound has been explored for its efficacy as a crop protection agent. Its derivatives have been shown to act as fungicides and insecticides, effectively controlling various pests and diseases in crops. The compounds are particularly noted for their ability to combat fungal pathogens and nematodes, making them valuable in agricultural settings .

Pesticidal Properties

The compound's structural features contribute to its pesticidal properties. Studies have demonstrated that this compound derivatives can effectively target a range of pests, including those from the orders Lepidoptera and Coleoptera. This highlights the compound's versatility in agricultural applications .

| Activity Type | Target Organism/Pathogen | IC50 (μM) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 10 | |

| Antifungal | Aspergillus niger | 15 | |

| Anti-leishmanial | Leishmania donovani | 12 | |

| Antimalarial | Plasmodium falciparum | 4.98 |

Table 2: Agricultural Efficacy of this compound Derivatives

| Application Type | Target Pest/Disease | Efficacy | Reference |

|---|---|---|---|

| Fungicide | Fungal pathogens | High | |

| Insecticide | Lepidoptera | Moderate | |

| Nematicide | Root-knot nematodes | High |

Case Studies

Case Study 1: Development of Antifungal Agents

A series of phenylamidine derivatives were synthesized based on the structure of this compound. These compounds underwent biological evaluation revealing enhanced antifungal activity compared to existing treatments. The study emphasized the importance of structural modifications in increasing efficacy against resistant strains .

Case Study 2: Anti-leishmanial Drug Discovery

In a recent investigation into new treatments for leishmaniasis, researchers synthesized multiple fluoro analogs linked to this compound. These compounds were screened for their ability to inhibit the growth of leishmanial parasites effectively, demonstrating promising results that warrant further exploration in drug development pipelines .

作用机制

The mechanism of action of N-(3-Fluorobenzyl)-3,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorobenzyl Substitution

- N-(2-Fluorobenzyl)-3,5-dimethylaniline (CAS: 1021042-57-8): The fluorine atom at the ortho (2-) position on the benzyl group alters steric hindrance and electronic effects compared to the para (3-) isomer. This positional difference may also influence metabolic stability, as steric effects can hinder enzymatic access .

- This could modify acidity (pKa) and reactivity in electrophilic substitution reactions.

Table 1: Physical Properties of Fluorobenzyl-Substituted Analogs

Functional Group Variations

- N-(4-Chloro-3-nitrobenzylidene)-3,5-dimethylaniline (CAS: 303770-28-7): This Schiff base derivative replaces the fluorobenzyl group with a chloro-nitrobenzylidene moiety. Its predicted acidity (pKa ≈ 2.39) suggests greater proton lability compared to the fluorinated analog, which could influence solubility and reactivity in acidic environments .

- N-(2-Nitrobenzalidene)-2,4-dimethylaniline :

A structurally related Schiff base () demonstrates strong third-order NLO behavior due to extended π-conjugation. The absence of fluorine in this compound highlights the role of nitro groups in enhancing hyperpolarizability, a property critical for photonic applications .

Metabolic and Toxicological Considerations

- Metabolic Pathways: N,N-Dimethylaniline derivatives undergo hepatic N-oxygenation and C-oxygenation, processes linked to bioactivation and detoxification. The 3-fluorobenzyl group in the target compound may sterically hinder N-oxygenation, reducing the formation of reactive metabolites compared to non-fluorinated analogs like N,N-dimethylaniline. This could lower toxicity risks, as N-oxides are often associated with carcinogenicity .

- Toxicity Profile: 3,5-Dimethylaniline (3,5-DMA), the parent amine, is flagged for health concerns due to structural similarities to carcinogenic aromatic amines (e.g., aniline derivatives). Fluorination at the benzyl position may mitigate toxicity by altering metabolic pathways or improving excretion kinetics .

生物活性

N-(3-Fluorobenzyl)-3,5-dimethylaniline is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article summarizes the current understanding of its biological activity based on diverse research findings.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, compounds with a trifluoromethyl group have demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported at 25.9 μM and 12.9 μM, indicating both bacteriostatic and bactericidal effects .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μM) | Bactericidal Activity |

|---|---|---|

| This compound | TBD | TBD |

| Compound 10 (R = 3-F-4-CF₃) | 25.9 | Yes |

| Compound 11 (R = 3-Cl-4-Br) | TBD | TBD |

2. Anti-inflammatory Potential

The anti-inflammatory activity of this compound has been evaluated in vitro, particularly focusing on its effects on nitric oxide (NO) production in RAW264.7 macrophages stimulated by lipopolysaccharides (LPS). In these studies, the compound significantly inhibited NO secretion, suggesting its potential as an anti-inflammatory agent. For example, treatment with the compound resulted in a reduction of NO levels to approximately 42.37% compared to a control group treated with pyrrolidine dithiocarbamate (PDTC), which showed a reduction rate of 66.42% .

Table 2: Inhibition of NO Production

| Treatment | NO Production (%) Reduction |

|---|---|

| Control (PDTC) | 66.42 ± 1.83 |

| This compound | 42.37 ± 0.69 |

3. Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds suggests that the presence of electron-withdrawing groups such as fluorine enhances biological activity. Modifications at the ortho and para positions on the phenyl ring can significantly influence both antimicrobial and anti-inflammatory effects .

4. Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A systematic evaluation of various derivatives indicated that those with electron-withdrawing groups exhibited enhanced activity against bacterial strains .

- Inflammation Model Studies : Research utilizing LPS-induced inflammation models has shown that certain derivatives can effectively suppress pro-inflammatory cytokines, contributing to their anti-inflammatory profile .

常见问题

Basic Research Questions

Q. How can the synthesis of N-(3-Fluorobenzyl)-3,5-dimethylaniline be optimized for higher yield and purity?

- Methodological Answer :

- Step 1 : Start with 3,5-dimethylaniline (3,5-DMA) as the precursor. React it with 3-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution .

- Step 2 : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 10:1). Purify the crude product using flash column chromatography (PE:EA = 100:1) to isolate the target compound .

- Step 3 : Characterize purity via ^1H NMR (CDCl₃, 600 MHz) and HRMS. Typical yield ranges from 40–60%, with purity >95% achievable through recrystallization in ethanol .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ^1H/^13C NMR : Assign aromatic protons (δ 6.6–7.1 ppm) and fluorobenzyl methylene protons (δ 4.3–4.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₅H₁₆F₃N: 268.1212) with deviations <2 ppm .

- FT-IR : Identify N–H stretches (~3400 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. How does the 3-fluorobenzyl substituent influence the electronic properties and reactivity of 3,5-dimethylaniline?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The fluorine atom induces electron-withdrawing effects, reducing nucleophilicity at the amine group .

- Experimental Validation : Compare reaction rates in electrophilic substitutions (e.g., nitration) between fluorinated and non-fluorinated analogs. Use Hammett σ constants to quantify substituent effects .

Q. What molecular mechanisms contribute to the toxicity of 3,5-dimethylaniline derivatives, and how can they be studied?

- Methodological Answer :

- ROS Generation : Expose human urothelial cells to 3,5-DMA metabolites (e.g., 3,5-DMAP) and measure intracellular ROS using DCFH-DA assays. Compare results with selenium-supplemented controls to assess antioxidant mitigation .

- DNA Adduct Analysis : Treat mice with 3,5-DMA and isolate bladder DNA. Use ³²P-postlabeling to detect adducts linked to bladder carcinogenesis .

Q. Can this compound participate in Buchwald-Hartwig coupling for C–N bond formation?

- Methodological Answer :

- Catalytic Screening : Test Pd(OAc)₂/XPhos or BrettPhos ligand systems in toluene at 100°C. Monitor coupling with aryl bromides via GC-MS.

- Optimization : Additives like Cs₂CO₃ improve yields (>50%). Isolate products via silica gel chromatography and confirm structures via NMR .

Q. How to develop an HPLC method for quantifying this compound in biological samples?

- Methodological Answer :

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile:water (70:30) with 0.1% formic acid. Flow rate: 1.0 mL/min.

- Detection : UV at 254 nm or ESI-MS in positive ion mode (LOD: 0.1 ng/mL) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。